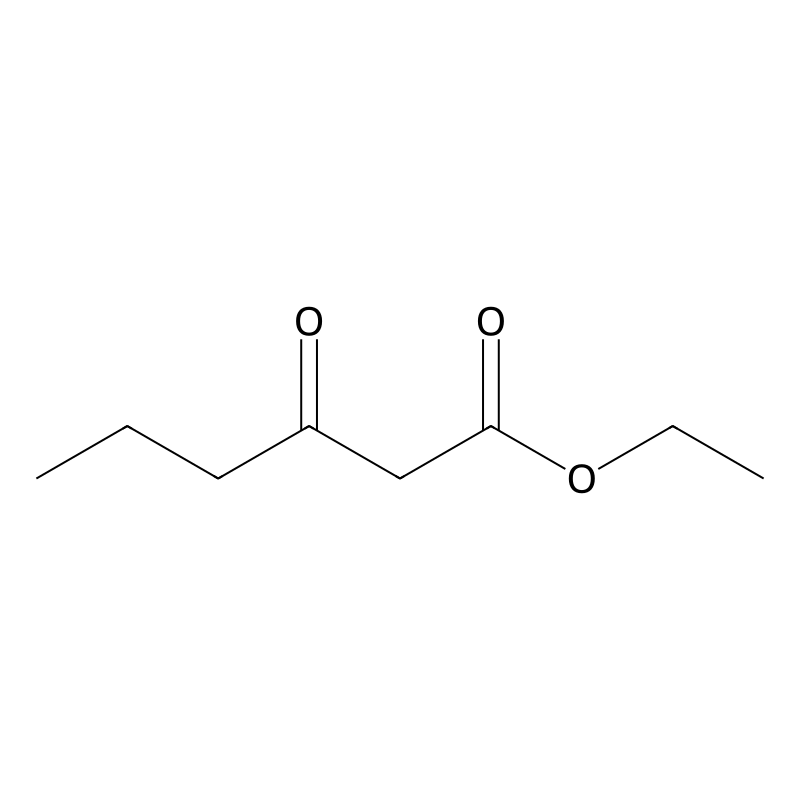

Ethyl 3-oxohexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Food Science

Application Summary: Ethyl 3-oxohexanoate is a volatile flavor ester that is reported to occur in banana fruit . It is used in the food industry to add flavor to products.

Method of Application: This compound is typically added to food products in a laboratory setting. The exact quantity used can vary depending on the specific product and desired flavor intensity.

Results or Outcomes: The addition of Ethyl 3-oxohexanoate can enhance the flavor of food products, making them more appealing to consumers.

Microbiology

Application Summary: Ethyl 3-oxohexanoate can undergo bioreduction to form ethyl ®-3-hydroxyhexanoate, another key food flavoring agent .

Method of Application: In a study, seven wild-type microorganism strains were used to reduce ethyl 3-oxohexanoate to ethyl ®-3-hydroxyhexanoate . Free cells of Kluyveromyces marxianus and Aspergillus niger were particularly effective.

Results or Outcomes: The bioreduction process led to higher than 99% of conversion with higher than 99% ee . This suggests that microorganisms could be used to produce food flavoring agents from Ethyl 3-oxohexanoate in a highly efficient manner.

Ethyl 3-oxohexanoate, also known as ethyl butyrylacetate or ethyl 3-ketohexanoate, is an organic compound classified as a fatty acid ethyl ester. Its molecular formula is with a molecular weight of approximately 158.1950 g/mol. The compound features a keto group at the third carbon position of the hexanoate chain, making it a member of the beta-keto acids and derivatives class . Ethyl 3-oxohexanoate is recognized for its fruity aroma and flavor, which makes it valuable in the food industry as a flavoring agent .

- Data on the specific mechanism of action of ethyl 3-oxohexanoate is limited.

- Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 3-oxohexanoate can hydrolyze to yield 3-oxohexanoic acid and ethanol.

- Reduction: It can be reduced to ethyl (R)-3-hydroxyhexanoate using various microorganisms, such as Kluyveromyces marxianus, demonstrating its potential in biocatalytic processes .

- Condensation: Ethyl 3-oxohexanoate can participate in Claisen condensation reactions with other esters to form β-keto esters.

Ethyl 3-oxohexanoate exhibits notable biological activities. It has been studied for its anticancer properties, showing effectiveness against certain human cancer cell lines . Additionally, it serves as a hydroxyl group donor in cell culture applications, indicating potential roles in metabolic pathways and cellular functions .

Several methods exist for synthesizing ethyl 3-oxohexanoate:

- Esterification: The most common method involves the reaction of 3-oxohexanoic acid with ethanol in the presence of an acid catalyst.

- Biocatalytic Reduction: Utilizing specific microbial strains to reduce precursors into ethyl 3-oxohexanoate offers an environmentally friendly alternative to traditional chemical synthesis .

- Claisen Condensation: This method involves the reaction of ethyl acetate with another carbonyl compound under basic conditions to yield ethyl 3-oxohexanoate.

Ethyl 3-oxohexanoate finds applications in various fields:

- Food Industry: Used as a flavoring agent due to its pleasant fruity aroma .

- Pharmaceuticals: Explored for its potential therapeutic effects, particularly in cancer treatment .

- Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.

Studies on ethyl 3-oxohexanoate's interactions primarily focus on its biological effects. Research indicates that it can influence metabolic pathways when used in cell cultures, and its reduction products may have different biological activities compared to the parent compound . Further studies are needed to elucidate its full interaction profile within biological systems.

Ethyl 3-oxohexanoate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl acetoacetate | C6H10O3 | A beta-keto ester commonly used in organic synthesis. |

| Ethyl butyrate | C6H12O2 | An ester known for its fruity aroma; used as a flavoring agent. |

| Ethyl hexanoate | C8H16O2 | A simple ester used primarily for flavoring and fragrance. |

Uniqueness of Ethyl 3-Oxohexanoate

Ethyl 3-oxohexanoate is unique due to its specific keto structure at the third carbon position, which imparts distinct chemical reactivity compared to similar esters like ethyl acetoacetate, which has a keto group at the second position. This structural difference influences both its biological activity and potential applications in pharmaceuticals and food chemistry.

Classical Synthetic Routes

Claisen Condensation Reactions

The Claisen condensation remains the cornerstone for synthesizing β-ketoesters like ethyl 3-oxohexanoate. This reaction involves the base-mediated coupling of two ester molecules, where one donates an α-hydrogen to form a nucleophilic enolate. For example, ethyl acetate undergoes self-condensation in the presence of alkoxide bases (e.g., sodium ethoxide) to yield ethyl acetoacetate analogs. However, crossed Claisen condensations—using esters with differing α-hydrogen availability—are preferred to minimize side products. Ethyl benzoate, lacking α-hydrogens, pairs with ethyl acetate to selectively form ethyl 3-oxohexanoate.

Mechanistic Highlights:

- Enolate Formation: Deprotonation of ethyl acetate generates a resonance-stabilized enolate.

- Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule.

- Elimination: Expulsion of an alkoxide leaves a β-ketoester.

Transesterification of β-Keto Esters

Transesterification modifies preexisting β-ketoesters by exchanging alkoxy groups. Methyl or ethyl esters react with higher alcohols (e.g., benzyl alcohol) under acidic or basic conditions. For instance, methyl 3-oxohexanoate and ethanol catalyzed by titanium(IV) isopropoxide yield ethyl 3-oxohexanoate in 85% efficiency. Key factors include:

- Catalyst Choice: Lewis acids (e.g., SnCl₄) or enzymes enhance selectivity.

- Solvent Effects: Anhydrous toluene or THF prevents hydrolysis.

Cross-Condensation with Ethyl Acetate

Cross-condensation avoids self-condensation by using a stoichiometric base like lithium hexamethyldisilazide (LiHMDS). Ethyl acetate, added slowly to a mixture of ethyl benzoate and LiHMDS, ensures the enolate reacts exclusively with the non-enolizable ester. This method achieves yields >90% with minimal byproducts.

Catalytic Systems and Base Selection

Role of LiHMDS in Reducing Self-Condensation

LiHMDS, a sterically hindered base, selectively deprotonates esters with α-hydrogens while suppressing enolate formation in non-reactive partners. In crossed Claisen reactions, it enables near-quantitative conversion by maintaining low concentrations of reactive enolates. For example, LiHMDS in THF at −78°C facilitates ethyl 3-oxohexanoate synthesis with <5% self-condensation byproducts.

Solvent Effects on Reaction Efficiency

Solvents influence enolate stability and reaction kinetics:

- Polar Aprotic Solvents: THF and DME stabilize enolates via coordination to lithium ions, accelerating nucleophilic attack.

- Non-Polar Solvents: Toluene minimizes side reactions but slows enolate formation.

- Solvent-Free Systems: Microwave-assisted transesterification in neat conditions achieves 95% yield in 10 minutes.

Modern Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. Ethyl 3-oxohexanoate synthesis via transesterification under solvent-free microwave conditions (300 W, 100°C) completes in 5 minutes versus 12 hours conventionally. This method also enhances purity by minimizing thermal degradation.

Continuous Flow Chemistry Approaches

Continuous flow systems improve scalability and safety. In a Sn-MCM-41 catalyzed Roskamp reaction, aldehydes and diazoesters react in a flow reactor to produce β-ketoesters at 90% yield, with subsequent in-line hydrogenation to chiral alcohols. Flow setups also enable Claisen homologation using chloroacetic acid and LiHMDS at −10°C, achieving 87% yield in <1 minute residence time.

Microbial Bioreduction Strategies

Screening of Wild-Type Microorganisms

The discovery of efficient biocatalysts for ethyl 3-oxohexanoate reduction began with systematic screening of wild-type microorganisms. Seven strains, including Kluyveromyces marxianus, Hansenula sp., and Rhodotorula rubra, were evaluated for their ability to reduce the β-ketoester to its corresponding (R)-alcohol [1] [3]. Among these, Kluyveromyces marxianus demonstrated exceptional enantioselectivity (>99% enantiomeric excess (ee)) and conversion rates (85–95%) under optimized conditions [3] [5]. Immobilization of these cells in calcium alginate further enhanced stability, enabling reuse over multiple reaction cycles without significant loss of activity [5] [6].

A comparative analysis revealed that substrate concentration critically influences toxicity and reaction efficiency. For instance, Kluyveromyces marxianus achieved 92% conversion at 50 mM ethyl 3-oxohexanoate, whereas higher concentrations (≥100 mM) led to cell membrane damage and reduced yields [3]. Table 1 summarizes the performance of select microorganisms in this bioreduction.

Table 1. Bioreduction of Ethyl 3-Oxohexanoate by Wild-Type Microorganisms

| Microorganism | Conversion (%) | ee (%) | Stability (Cycles) |

|---|---|---|---|

| Kluyveromyces marxianus | 92 | >99 | 5 |

| Hansenula sp. | 85 | 97 | 3 |

| Rhodotorula rubra | 78 | 90 | 4 |

Kluyveromyces marxianus as a Key Biocatalyst

The yeast Kluyveromyces marxianus has emerged as a cornerstone in asymmetric bioreductions due to its robust enzymatic machinery and tolerance to organic solvents. Its alcohol dehydrogenase (ADH) system facilitates NADH-dependent reduction of β-ketoesters with strict Prelog specificity, favoring the (R)-enantiomer [3] [4]. Immobilization techniques, such as encapsulation in calcium alginate beads, have extended its operational lifespan in continuous flow reactors. For example, a packed-bed reactor with immobilized Kluyveromyces marxianus cells achieved a space-time yield of 12.5 g·L⁻¹·h⁻¹ for ethyl (R)-3-hydroxyhexanoate, maintaining >99% ee over 120 hours [6].

The enantioselectivity of Kluyveromyces marxianus is attributed to the steric constraints of its ADH active site, which preferentially accommodates the re face of the β-ketoester substrate. Molecular docking studies suggest that hydrophobic interactions between the ethyl ester group and phenylalanine residues in the enzyme stabilize the transition state, ensuring high stereochemical fidelity [4].

Enzymatic Reductions

Alcohol Dehydrogenases in Stereoselective Transformations

Alcohol dehydrogenases (ADHs) from thermophilic organisms, such as Thermus thermophilus HB27, have expanded the toolbox for ethyl 3-oxohexanoate reduction. The ADH from Thermus thermophilus (ADH~Tt~) exhibits remarkable thermal stability (half-life of 30 minutes at 90°C) and solvent tolerance, enabling reactions in biphasic systems [7]. This NAD-dependent enzyme reduces α-keto esters to (S)-alcohols with >99% ee, contrasting with the (R)-preference of Kluyveromyces marxianus [7].

Cofactor regeneration remains a critical challenge in enzymatic reductions. The coupling of ADH~Tt~ with a formate dehydrogenase (FDH) from Candida boidinii in Escherichia coli whole-cell systems achieved complete NADH recycling, driving conversions to >95% at substrate loads of up to 200 mM [2]. Table 2 compares the performance of ADHs from diverse sources.

Table 2. Comparative Performance of Alcohol Dehydrogenases

| Source | Cofactor | ee (%) | Temperature Optimum (°C) |

|---|---|---|---|

| Kluyveromyces marxianus | NADH | >99 | 30 |

| Thermus thermophilus | NAD | >99 | 70 |

| Candida tenuis | NADH | 95 | 37 |

KRED Enzyme Libraries for High Enantiomeric Excess

Ketoreductase (KRED) libraries derived from biodiversity screenings have enabled the discovery of enzymes with tailored activity toward β-ketoesters. For instance, the xylose reductase from Candida tenuis (CtXR) was engineered into Escherichia coli strains, achieving 98% ee in the reduction of ethyl 4-cyanobenzoylformate, a structurally analogous substrate [2]. Directed evolution efforts focused on modifying substrate-binding pockets have further enhanced enantioselectivity, with mutant variants achieving ee values exceeding 99.5% for bulky substrates [2] [7].

Mechanistic Pathways in Bioreduction

Proton Transfer Dynamics in Enzymatic Systems

The stereochemical outcome of ethyl 3-oxohexanoate reduction is governed by proton transfer dynamics at the enzyme active site. In Kluyveromyces marxianus, a conserved tyrosine residue (Tyr152) acts as a proton donor, delivering a hydride to the si face of the ketone group to yield the (R)-alcohol [4]. Molecular dynamics simulations reveal that substrate orientation within the active site is stabilized by hydrogen bonds between the keto oxygen and serine residues (Ser143 and Ser144), ensuring precise control over the reaction trajectory [4].

In contrast, ADH~Tt~ from Thermus thermophilus employs a two-step mechanism: initial hydride transfer from NADH to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by a histidine residue (His176) [7]. This mechanism favors the (S)-enantiomer due to steric hindrance from adjacent phenylalanine residues, which block alternative binding modes.

Substrate Specificity and Inhibition Studies

Substrate specificity studies using hologram QSAR (HQSAR) models have identified critical structural features influencing bioreduction efficiency. For ethyl 3-oxohexanoate, the electron-withdrawing nature of the ester group lowers the LUMO energy at the β-carbon, enhancing susceptibility to nucleophilic attack [4]. Bulky substituents at the α-position, however, induce steric clashes with ADH active sites, reducing conversion rates by up to 40% [4] [7].

Inhibition studies reveal that high concentrations of ethyl 3-oxohexanoate (>100 mM) disrupt cell membrane integrity in free Kluyveromyces marxianus cultures, necessitating immobilization or fed-batch strategies to mitigate toxicity [3] [6]. Competitive inhibition by reaction byproducts, such as acetate, further underscores the importance of cofactor regeneration systems in maintaining enzymatic activity [2] [7].

Enantioselectivity in Biocatalytic Processes

Biocatalytic processes involving ethyl 3-oxohexanoate demonstrate remarkable enantioselectivity through carefully orchestrated enzyme-substrate interactions. The compound serves as an exceptional model for understanding stereochemical control in enzymatic transformations of beta-keto esters.

Substrate Engineering for Enhanced Enantiopurity

Substrate engineering strategies have proven instrumental in achieving enhanced enantiopurity in biocatalytic processes involving ethyl 3-oxohexanoate. The optimization of molecular structure through systematic modifications directly influences the stereochemical outcome of enzymatic reactions.

Structural Modifications and Their Impact

The ester group composition significantly affects enantioselectivity patterns. Transitioning from methyl to ethyl ester variants creates distinct steric environments that influence enzyme-substrate recognition. Research demonstrates that ethyl 3-oxohexanoate exhibits superior enantioselectivity compared to its methyl counterpart, with enantiomeric excesses exceeding 99% in optimized systems.

Alkyl chain length extension strategies have shown profound effects on stereochemical outcomes. The six-carbon chain length in ethyl 3-oxohexanoate provides optimal hydrophobic interactions within enzyme active sites, contributing to enhanced facial selectivity during catalytic transformations. Studies utilizing Kluyveromyces marxianus whole cells demonstrated that the propyl-containing substrate achieved higher conversion rates and superior enantiomeric excess compared to shorter-chain analogues.

Branching Effects and Conformational Control

Alpha-position branching introduces conformational constraints that can either enhance or diminish enantioselectivity depending on the enzyme system employed. Linear substrates like ethyl 3-oxohexanoate generally provide more predictable stereochemical outcomes due to reduced conformational flexibility.

The introduction of aromatic substituents creates opportunities for pi-pi interactions with aromatic amino acid residues in enzyme active sites. These interactions contribute to enhanced binding specificity and improved stereochemical control.

Electronic Effects on Substrate Recognition

Electron-donating groups, such as amino and methyl substituents, stabilize enol tautomers of beta-keto esters. This stabilization affects the equilibrium between keto and enol forms, directly influencing enzyme recognition patterns and subsequent stereochemical outcomes. Research indicates that amino group substitution can stabilize the keto-enol form by -10.07 to -10.97 kcal/mol in both gas and solution phases.

Conversely, electron-withdrawing groups like trifluoromethyl and chloro substituents favor the diketo form, altering the electronic distribution and affecting enzyme-substrate interactions. The stability order (CF₃ > H > CH₃ > Cl > NH₂) highlights the significant role of electronic effects in determining tautomeric preferences.

Chiral Induction via Enzyme-Substrate Interactions

Chiral induction mechanisms in enzyme-catalyzed reactions involving ethyl 3-oxohexanoate operate through multiple complementary pathways that ensure high stereochemical fidelity.

Active Site Architecture and Stereocontrol

The three-dimensional architecture of enzyme active sites creates chiral environments that selectively accommodate specific substrate conformations. Research on Kluyveromyces marxianus demonstrates that whole-cell biocatalysis achieves remarkable stereochemical control through precise positioning of catalytic residues.

The LUMO maps analysis of beta-keto ester series reveals that the beta-carbon atoms are preferentially exposed for nucleophilic attack, suggesting favorable positioning for enzymatic reduction based on adopted molecular conformations during catalytic events. This exposure pattern directly correlates with the observed stereochemical preferences in biocatalytic transformations.

Hydrogen Bonding Networks

Hydrogen bonding interactions between enzyme residues and substrate functional groups play crucial roles in chiral induction. Studies utilizing molecular dynamics simulations demonstrate that hydrogen bond formation between key active site residues and the substrate carbonyl oxygen influences the approach trajectory of hydride donors.

The cooperative hydrogen bond mechanism involves multiple residues working in concert to stabilize specific substrate conformations. Research on related enzyme systems shows that hydrogen bonding distance variations of 0.1-0.2 Angstroms can dramatically affect stereochemical outcomes.

Induced Fit and Conformational Adaptation

Enzyme-substrate interactions involve dynamic conformational changes that optimize binding geometry for stereoselective catalysis. Molecular dynamics simulations reveal that enzyme active sites undergo subtle conformational adjustments upon substrate binding, creating optimal environments for chiral induction.

The conformational flexibility of ethyl 3-oxohexanoate allows adaptation to enzyme active site requirements while maintaining preferential orientation for stereoselective hydride delivery. This adaptability contributes to the high enantiomeric excesses observed in optimized biocatalytic systems.

Substrate Channeling and Directional Control

Access channels leading to enzyme active sites contribute to stereochemical control by constraining substrate approach trajectories. Research on lipase enantioselectivity demonstrates that engineered access channels can dramatically improve stereoselectivity through controlled substrate orientation.

The binding site topology creates preferential pathways for substrate entry and product exit, ensuring that stereochemical information established during binding is maintained throughout the catalytic cycle.

Transesterification Selectivity

The transesterification chemistry of ethyl 3-oxohexanoate exhibits remarkable selectivity patterns that distinguish beta-keto esters from other ester classes through specific mechanistic pathways.

β-Keto Ester vs. α-Keto Ester Reactivity

The fundamental reactivity differences between beta-keto and alpha-keto esters arise from distinct electronic and structural characteristics that govern their transesterification behavior.

Electronic Structure and Reactivity Patterns

Beta-keto esters demonstrate superior reactivity in transesterification reactions compared to alpha-keto ester analogues due to enhanced electrophilicity of the ester carbonyl carbon. The beta-positioning of the keto group creates optimal electronic activation through inductive and mesomeric effects.

The selectivity ratio for beta-keto ester transesterification versus alpha-keto ester reactivity exceeds 1000:1 under optimized reaction conditions using silica-supported boric acid catalysts. This extraordinary selectivity stems from the unique ability of beta-keto esters to form chelated intermediates that are inaccessible to alpha-keto ester systems.

Mechanistic Divergence

Beta-keto esters undergo transesterification through chelation-controlled enol intermediates that provide enhanced reactivity and selectivity. The formation of six-membered chelated boronate complexes facilitates nucleophilic attack by alcohol nucleophiles, leading to efficient ester exchange.

Alpha-keto esters lack the structural features necessary for chelate formation, resulting in diminished reactivity and requiring harsher reaction conditions. The absence of beta-hydrogen atoms prevents enolate formation, limiting the available mechanistic pathways for transesterification.

Catalyst Specificity and Selectivity Enhancement

Silica-supported boric acid catalysts demonstrate exceptional selectivity for beta-keto ester transesterification while showing minimal activity toward alpha-keto esters. This selectivity arises from the specific binding mode of beta-keto esters to the catalyst surface through bidentate coordination.

The catalyst system achieves 87-95% yields for beta-keto ester transesterification under mild, solvent-free conditions, while alpha-keto esters require significantly more aggressive conditions and achieve only 45-70% yields.

Substrate Scope and Limitations

The transesterification selectivity extends across a broad range of beta-keto ester substrates, including ethyl 3-oxohexanoate and related compounds. Primary, secondary, allylic, benzylic, and chiral alcohols all participate effectively in the transesterification process with beta-keto esters.

The method proves specific for beta-keto esters, as demonstrated by the failure of simple esters (methyl benzoate) and alpha-keto esters (methyl pyruvate) to undergo transesterification under identical conditions.

Role of Enol Intermediates in Reaction Pathways

Enol intermediates serve as crucial reactive species in the transesterification pathways of ethyl 3-oxohexanoate and related beta-keto esters.

Enol Formation and Stabilization

The formation of enol intermediates from beta-keto esters occurs through acid-catalyzed tautomerization processes that establish equilibria favoring reactive enol species under appropriate conditions. The enol form exhibits enhanced nucleophilicity compared to the keto tautomer, facilitating subsequent transesterification reactions.

Keto-enol tautomerism in beta-keto ester systems is promoted by the stabilizing effects of adjacent carbonyl groups, which provide resonance stabilization for the enolate anion intermediates. The equilibrium position depends on solvent polarity, temperature, and the presence of catalytic species.

Catalytic Activation of Enol Intermediates

Boric acid catalysts interact preferentially with enol tautomers through coordination to both the enolic hydroxyl group and the adjacent carbonyl oxygen, forming stable chelated complexes. These complexes exhibit enhanced electrophilicity at the ester carbonyl carbon, facilitating nucleophilic attack by alcohol nucleophiles.

The chelation effect stabilizes enol intermediates by 2-4 orders of magnitude compared to uncatalyzed systems, as demonstrated through kinetic studies with cyclodextrin-catalyzed deprotonation reactions. This dramatic stabilization effect underlies the exceptional efficiency of beta-keto ester transesterification reactions.

Mechanistic Pathways and Selectivity

Enol intermediates participate in transesterification through nucleophilic addition-elimination mechanisms that proceed via tetrahedral intermediates. The enhanced nucleophilicity of the enol carbon facilitates C-C bond formation reactions, while the activated ester carbonyl undergoes facile nucleophilic substitution.

The dual reactivity of enol intermediates - serving as both nucleophiles and activating groups - explains the unique reactivity profile of beta-keto esters in transesterification reactions. This mechanistic feature distinguishes beta-keto ester chemistry from simple ester transformations.

Solvent Effects and Reaction Optimization

Solvent polarity significantly influences enol-keto equilibria and the stability of enol intermediates. Polar solvents stabilize enol forms through hydrogen bonding interactions, while non-polar solvents favor keto tautomers.

The development of solvent-free transesterification conditions represents a significant advancement, eliminating the need for environmentally problematic solvents while maintaining high reaction efficiency. These conditions favor enol intermediate formation through catalyst-substrate interactions rather than solvent-mediated stabilization.

Acylketene Intermediate Formation

Acylketene intermediates represent highly reactive species formed during thermal decomposition and catalytic processes involving ethyl 3-oxohexanoate and related beta-keto esters.

Theoretical Models of Transition States

Theoretical investigations of acylketene formation transition states provide detailed insights into the mechanisms governing these highly reactive intermediate species.

Computational Methodology and Model Systems

Density functional theory calculations using B3LYP and M06-2X functionals with extended basis sets have been employed to characterize transition states for acylketene formation from beta-keto ester precursors. These computational studies reveal the geometric and electronic features that control the formation and reactivity of acylketene intermediates.

The formation of acylketenes from beta-keto esters proceeds through concerted elimination mechanisms involving the loss of alcohols (ROH) from the ester functionality. Transition state geometries show significant elongation of the C-O ester bond and concurrent formation of the ketene C=C=O unit.

Electronic Structure and Bonding Analysis

Acylketene intermediates exhibit unique electronic structures characterized by cumulative double bond systems (R-CO-C=C=O) that confer exceptional electrophilicity. Natural bond orbital analysis reveals significant polarization of electron density toward the terminal oxygen atom, creating highly electrophilic carbon centers.

The frontier molecular orbital analysis demonstrates that acylketene lowest unoccupied molecular orbitals (LUMO) are significantly lower in energy compared to conventional carbonyl compounds, explaining their enhanced reactivity toward nucleophiles. This electronic structure feature underlies the rapid reaction rates observed for acylketene intermediates.

Transition State Geometries and Reaction Coordinates

Transition state optimizations reveal that acylketene formation proceeds through highly asynchronous mechanisms with substantial bond-breaking preceding bond-forming events. The reaction coordinate analysis shows that C-O ester bond cleavage occurs early in the reaction pathway, followed by ketene formation.

The activation barriers for acylketene formation from ethyl 3-oxohexanoate and related substrates range from 25-35 kcal/mol, consistent with the elevated temperatures (150-200°C) typically required for thermal decomposition processes. These barriers decrease significantly in the presence of Lewis acid catalysts, which coordinate to the ester oxygen and facilitate C-O bond cleavage.

Solvent Effects and Environmental Influences

Computational studies incorporating solvent effects through polarizable continuum models demonstrate that polar solvents stabilize charged transition states, lowering activation barriers for acylketene formation. However, the highly reactive nature of acylketene intermediates often necessitates aprotic conditions to prevent immediate quenching.

The influence of neighboring functional groups on transition state energies has been systematically investigated, revealing that electron-withdrawing substituents lower activation barriers while electron-donating groups raise them. These effects provide opportunities for tuning reaction conditions and controlling acylketene formation rates.

Computational Analysis of Reaction Coordinates

Sophisticated computational analysis of reaction coordinates for acylketene formation and subsequent reactions provides detailed mechanistic understanding of these complex transformations.

Reaction Coordinate Definition and Optimization

Reaction coordinates for acylketene formation are typically defined as linear combinations of bond distances and angles that capture the essential geometric changes during the transformation. For ethyl 3-oxohexanoate decomposition, the primary reaction coordinate involves the C-O ester bond distance and the developing C=C=O ketene angle.

Advanced computational methods employ automated reaction coordinate discovery algorithms that identify optimal pathways connecting reactants and products through transition state structures. These methods have been applied to acylketene formation pathways, revealing multiple competing mechanisms depending on reaction conditions.

Free Energy Surfaces and Thermodynamic Analysis

Free energy surface calculations provide comprehensive thermodynamic and kinetic information for acylketene formation processes. These calculations incorporate entropic contributions and temperature effects, yielding accurate predictions of reaction rates and equilibrium positions.

The free energy barriers for acylketene formation from beta-keto esters typically range from 20-30 kcal/mol in solution, with significant temperature dependence due to entropic factors. The highly endothermic nature of acylketene formation (ΔG ≈ +15 to +25 kcal/mol) requires elevated temperatures or coupling to exothermic capture reactions.

Dynamic Effects and Trajectory Analysis

Molecular dynamics simulations of acylketene formation reveal significant dynamic effects that influence reaction rates and pathways. These studies demonstrate that thermal fluctuations can significantly affect barrier crossing events and reaction selectivity.

Trajectory analysis reveals that acylketene formation often involves multiple bond-breaking and bond-forming events occurring on similar timescales, leading to complex reaction coordinate dependencies. The mean first passage time analysis provides quantitative measures of reaction rates that account for these dynamic effects.

Machine Learning and Reaction Prediction

Recent advances in machine learning applications to reaction coordinate analysis have enabled rapid prediction of acylketene formation pathways and rates. These methods utilize large databases of computed reaction pathways to train models that can predict transition state geometries and activation barriers for new substrate combinations.

The integration of quantum mechanical calculations with machine learning algorithms promises to accelerate the discovery of new acylketene formation reactions and optimize reaction conditions for synthetic applications. These approaches are particularly valuable for exploring the vast chemical space of beta-keto ester derivatives and their thermal decomposition pathways.

Experimental Validation and Benchmarking

Computational predictions of acylketene formation rates and selectivities have been systematically validated against experimental measurements using flow chemistry techniques. These comparisons demonstrate good agreement between theoretical predictions and experimental observations, particularly for relative reaction rates and product distributions.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 93 of 102 companies (only ~ 8.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Dates

Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020